molecular formula C11H6ClFOS B12860824 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyd

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyd

Cat. No.: B12860824
M. Wt: 240.68 g/mol
InChI Key: MQQDXORZYLVMCL-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde is an organic compound that features a thiophene ring substituted with a 4-chloro-3-fluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with thiophene derivatives under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the aldehyde group is introduced to the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of solvents to facilitate the reaction. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarboxylic acid.

    Reduction: 4-(4-Chloro-3-fluorophenyl)-2-thiophenemethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluorophenylboronic acid: Shares the 4-chloro-3-fluorophenyl group but differs in the functional group attached to the phenyl ring.

    3-Chloro-4-fluorophenylboronic acid: Similar structure but with different positioning of the chlorine and fluorine atoms.

    4-Fluoro-3-chlorophenylboronic acid: Another isomer with the same molecular formula but different arrangement of atoms.

Uniqueness

4-(4-Chloro-3-fluorophenyl)-2-thiophenecarbaldehyde is unique due to the combination of the thiophene ring and the 4-chloro-3-fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H6ClFOS

Molecular Weight

240.68 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C11H6ClFOS/c12-10-2-1-7(4-11(10)13)8-3-9(5-14)15-6-8/h1-6H

InChI Key

MQQDXORZYLVMCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C=O)F)Cl

Origin of Product

United States

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